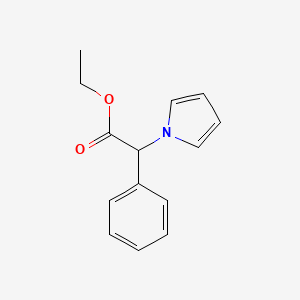
2-フェニル-2-(1H-ピロール-1-イル)酢酸エチル
概要
説明
科学的研究の応用
薬効
2-フェニル-2-(1H-ピロール-1-イル)酢酸エチルの構成要素であるピロールは、生物学的に活性な骨格であり、様々な活性を有することが知られています . ピロールは、多くの天然物や市販薬に見られ、抗精神病薬、β遮断薬、不安解消薬、抗癌剤(白血病、リンパ腫、骨髄線維症など)、抗菌剤、抗真菌剤、抗原虫剤、抗マラリア剤などの特性を示します .
抗癌剤
ピロールとその縮環誘導体は、強力な抗癌剤として認識されています . ピロールは、ジヒドロ葉酸レダクターゼ阻害剤、チロシンキナーゼ阻害剤、サイクリン依存性キナーゼ阻害剤、またはアデノシン受容体拮抗薬など、様々なメカニズムを通じて細胞毒性を示します .
抗菌活性
ピロールは、in vitroで抗菌活性を示します。 例えば、PNU-100480の新規な3-(1H-ピロール-1-イル)-2-オキサゾリジノンアナログはこの特性を示しています .
脂質低下作用
ピロールの特定の誘導体は、げっ歯類で脂質低下作用を示しています . 例えば、3位と4位に4'-クロロフェニル基を含む化合物は、2 mg/kg/日の投与量で血清中のコレステロール値を低下させることが示されています .
ジヒドロピロロピラジノイソインドロンの合成
2-(1H-ピロール-1-イル)エタンアミンは、関連化合物であり、ジヒドロピロロ[2',1':3,4]ピラジノ[2,1-a]イソインドロンの調製に使用することができます . これは、N-アシルイミニウムカチオン芳香族環化反応によって、2-ホルミル安息香酸または2-アセチル安息香酸と反応させることで達成されます .
多置換ピロール誘導体の合成
1,4-フェニレンジアミンは、関連化合物であり、クロロアセトンと容易に反応して1,4-ビス[(2-オキソプロピル)アミノ]ベンゼンを生成し、これを用いて1-(4-(1H-ピロール-1-イル)フェニル)-1H-ピロール誘導体を調製しました . これらの誘導体は、ジメチルホルムアミドジメチルアセタールまたはトリエチルオルトギ酸と活性メチレンニトリル、活性メチレンケトン、またはイリデンマロノニトリルとのワンポット反応によって調製されました .
Safety and Hazards
作用機序
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of ethyl 2-phenyl-2-(1h-pyrrol-1-yl)acetate is currently lacking .
特性
IUPAC Name |
ethyl 2-phenyl-2-pyrrol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUERNOAYIKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383983 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78177-22-7 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)
![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)

![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)
![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)
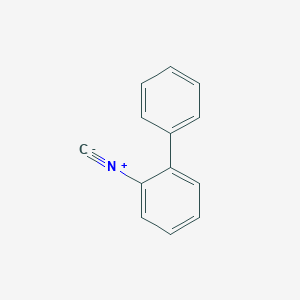
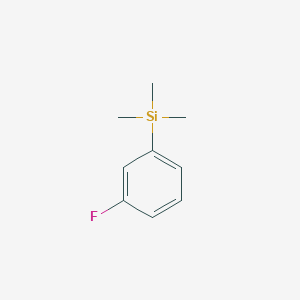
![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)
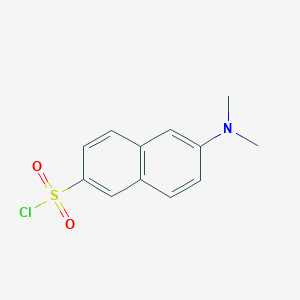
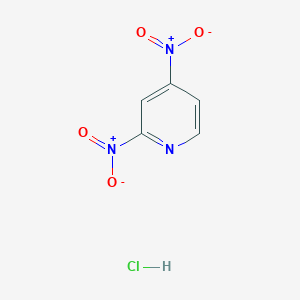

![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)